molecular formula C14H13N3O6 B14699454 3,5-Dinitrobenzoic acid;phenylmethanamine CAS No. 22709-35-9

3,5-Dinitrobenzoic acid;phenylmethanamine

Cat. No.: B14699454
CAS No.: 22709-35-9
M. Wt: 319.27 g/mol
InChI Key: JVATZXGAWVVBQL-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid;phenylmethanamine is a compound that combines 3,5-dinitrobenzoic acid and phenylmethanamine. 3,5-Dinitrobenzoic acid is an organic chemical known for its role as a corrosion inhibitor and its use in photography. It is also utilized by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . Phenylmethanamine, also known as benzylamine, is an organic compound that is a primary amine with the chemical formula C6H5CH2NH2. It is used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Reduction: Reduction of 3,5-dinitrobenzoic acid yields 3,5-diaminobenzoic acid.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Properties

CAS No.

22709-35-9

Molecular Formula

C14H13N3O6

Molecular Weight

319.27 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;phenylmethanamine

InChI

InChI=1S/C7H4N2O6.C7H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-6-7-4-2-1-3-5-7/h1-3H,(H,10,11);1-5H,6,8H2

InChI Key

JVATZXGAWVVBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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